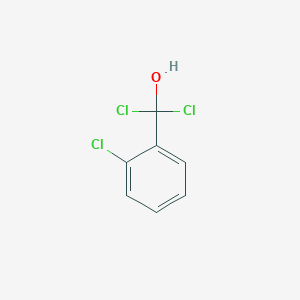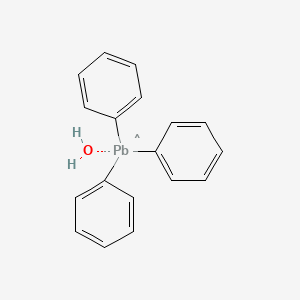
Triphenylplumbanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl lead hydroxide is an organolead compound with the chemical formula (C₆H₅)₃PbOH. It is a derivative of lead, where three phenyl groups are bonded to a lead atom, and a hydroxide group is attached to the lead. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Triphenyl lead hydroxide can be synthesized through several methods. One common approach involves the reaction of triphenyl lead chloride with a hydroxide source, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic medium. The reaction typically proceeds as follows:
(C6H5)3PbCl+NaOH→(C6H5)3PbOH+NaCl
The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of triphenyl lead hydroxide may involve large-scale reactions using similar principles. The use of continuous reactors and automated systems can enhance the efficiency and yield of the process. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy.
化学反応の分析
Types of Reactions
Triphenyl lead hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(II) compounds.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents like halogens or organometallic compounds are used under controlled conditions.
Major Products Formed
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Lead(II) hydroxide or lead(II) salts.
Substitution: Various organolead compounds with different functional groups.
科学的研究の応用
Triphenyl lead hydroxide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.
Biology: Studies have explored its effects on biological systems, including its potential as a lead-based drug.
Medicine: Research is ongoing to investigate its potential therapeutic applications, although its toxicity remains a concern.
Industry: It is used in the production of lead-based materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which triphenyl lead hydroxide exerts its effects involves the interaction of the lead atom with various molecular targets. The phenyl groups provide stability to the compound, while the hydroxide group can participate in hydrogen bonding and other interactions. The lead atom can form coordination complexes with other molecules, influencing their reactivity and stability.
類似化合物との比較
Similar Compounds
Triphenyltin hydroxide: Similar in structure but contains tin instead of lead.
Triphenylphosphine oxide: Contains phosphorus and is used in different applications.
Triphenylarsine oxide: Contains arsenic and has distinct chemical properties.
Uniqueness
Triphenyl lead hydroxide is unique due to the presence of lead, which imparts specific reactivity and toxicity. Its ability to form stable organolead compounds makes it valuable in certain chemical processes, but its toxicity limits its use in biological and medical applications.
特性
分子式 |
C18H17OPb |
|---|---|
分子量 |
456 g/mol |
InChI |
InChI=1S/3C6H5.H2O.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2; |
InChIキー |
NVXIRLZJUXDBQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


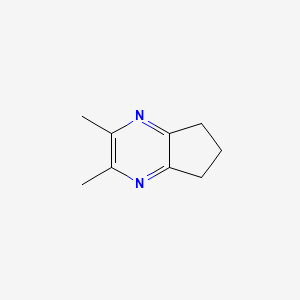
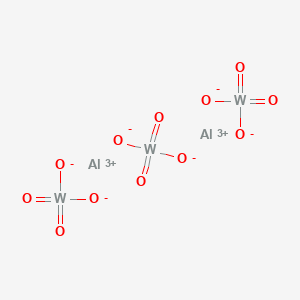
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B13821585.png)

![2-(3-chlorophenoxy)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B13821594.png)

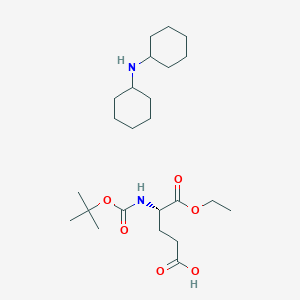
![7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B13821614.png)
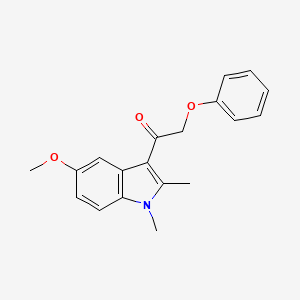
![Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)-](/img/structure/B13821641.png)
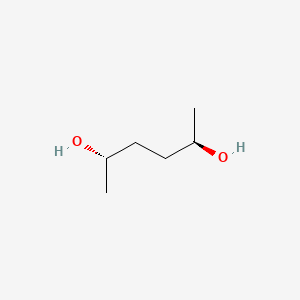
![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
